3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid
Description
3-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid is a heterocyclic compound featuring a fused isoindole-dione core linked to a 2,6-dioxopiperidine moiety via a propanoic acid side chain. This structure is notable for its role in targeted protein degradation (e.g., PROTACs) due to its ability to bind cereblon (CRBN), an E3 ubiquitin ligase component . The compound’s design integrates a hydrophobic 1-oxo-isoindoline scaffold, which enhances protein-ligand interactions, and a carboxylic acid group that facilitates conjugation to other functional molecules, such as ligands for target proteins .
Properties
IUPAC Name |
3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c19-13-6-5-12(15(22)17-13)18-8-11-9(4-7-14(20)21)2-1-3-10(11)16(18)23/h1-3,12H,4-8H2,(H,20,21)(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRHUBHUCKNBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid typically involves multiple steps, starting with the formation of the core isoindole structure. Key reactions include cyclization, oxidation, and amide bond formation. The reaction conditions often require the use of strong oxidizing agents, such as potassium permanganate or chromic acid, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Substitution: Halogenating agents like thionyl chloride, phosphorus oxychloride
Major Products Formed:
Oxidation reactions typically yield carboxylic acids or ketones.
Reduction reactions can produce alcohols or amines.
Substitution reactions often result in the formation of halides or esters.
Scientific Research Applications
Anti-inflammatory Properties
One of the primary applications of this compound is its ability to reduce TNF-α levels, which is crucial in managing inflammatory diseases. TNF-α is a cytokine involved in systemic inflammation and is implicated in various conditions such as rheumatoid arthritis and Crohn's disease. Studies have shown that derivatives of this compound can effectively inhibit TNF-α production, thereby alleviating inflammation .
Treatment of Autoimmune Diseases
Research indicates that compounds similar to 3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid may be beneficial in treating autoimmune diseases. By modulating the immune response and decreasing pro-inflammatory cytokines, these compounds can help manage conditions like lupus and multiple sclerosis .
Antiviral Applications
The compound has also been investigated for its antiviral properties. It has shown potential in treating viral infections by inhibiting excessive TNF production that exacerbates viral replication and associated tissue damage. This application is particularly relevant for conditions such as herpes simplex virus infections .
Case Studies
Mechanism of Action
The mechanism by which 3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid exerts its effects involves interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site and preventing the enzyme from catalyzing its normal reaction. This can lead to the modulation of various biological processes, making it useful in therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of cereblon-binding molecules with structural variations that influence solubility, binding affinity, and pharmacokinetic properties. Below is a detailed comparison with key analogs:
Structural Variations and Functional Impact
Key Research Findings
- CRBN Binding Affinity: The parent compound exhibits stronger CRBN binding (IC₅₀ = 12 nM) compared to its acetic acid analog (IC₅₀ = 45 nM), likely due to the longer propanoic chain enabling optimal hydrophobic interactions .
- Solubility vs. Bioavailability : Compounds with PEG-like linkers (e.g., CAS 2140807-17-4) show >2-fold higher aqueous solubility but reduced cellular uptake due to increased polarity .
- Metabolic Stability : The propanamide derivative (CAS 1407490-89-4) demonstrates 80% stability in human liver microsomes, surpassing the carboxylic acid variants (50–60%), attributed to reduced susceptibility to esterase cleavage .
Q & A
Basic Research Questions
Q. What are the critical synthetic pathways for 3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid?
- Methodology : Synthesis involves multi-step organic reactions, including functional group modifications on isoindoline and piperidine precursors. Key steps include:
- Ring formation : Cyclization of isoindoline derivatives with 2,6-dioxopiperidine moieties.
- Carboxylic acid introduction : Propanoic acid side-chain incorporation via nucleophilic substitution or coupling reactions.
- Oxidation control : Selective oxidation of intermediates to stabilize the dioxopiperidine ring .
- Data validation : Confirm structural integrity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. How is the compound characterized to confirm its stereochemistry and purity?
- Methodology :
- Chiral chromatography : Resolve enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
- X-ray crystallography : Resolve absolute configuration for crystalline derivatives.
- HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., unreacted intermediates) .
Q. What are the primary biological targets of this compound?
- Methodology :
- Proteomics : Use affinity-based pull-down assays with biotinylated analogs to identify binding partners.
- Cellular assays : Evaluate degradation of ubiquitin-proteasome system (UPS) targets (e.g., IKZF1/3 in hematological cancer models) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for scalable synthesis?
- Methodology :
- Quantum chemical calculations : Predict transition states and intermediates using density functional theory (DFT).
- Reaction path screening : Identify solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd/C) to minimize side reactions.
- Machine learning : Train models on existing reaction data to predict optimal temperature/pH for yield improvement .
Q. What strategies resolve contradictions in spectroscopic data for isoindoline-piperidine hybrids?
- Methodology :
- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange in the isoindoline ring.
- Isotopic labeling : Use ¹⁵N-labeled piperidine to distinguish overlapping signals in complex spectra .
Q. How does the compound’s stereochemistry impact its proteolysis-targeting chimera (PROTAC) activity?
- Methodology :
- Enantiomer separation : Synthesize (R)- and (S)-configured analogs via asymmetric catalysis.
- Cellular potency assays : Compare degradation efficiency (DC₅₀) in leukemia cell lines (e.g., MM1.S).
- Molecular docking : Map interactions between the dioxopiperidine moiety and cereblon E3 ligase .
Q. What are the challenges in achieving regioselective functionalization of the isoindoline core?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
